Technical Guide: CAS 1487087-10-4 (2-Cyclobutyl-1-(pyrimidin-2-yl)ethan-1-amine)
Technical Guide: CAS 1487087-10-4 (2-Cyclobutyl-1-(pyrimidin-2-yl)ethan-1-amine)
This is an in-depth technical guide on the chemical entity CAS 1487087-10-4 , identified as 2-Cyclobutyl-1-(pyrimidin-2-yl)ethan-1-amine .
[1][2][3]
Executive Summary
CAS 1487087-10-4 , chemically known as 2-Cyclobutyl-1-(pyrimidin-2-yl)ethan-1-amine , is a specialized heterocyclic primary amine used primarily as a high-value chiral building block in the synthesis of pharmaceutical active ingredients (APIs).[1][2][3][4][5] Its structural motif—combining a polar, electron-deficient pyrimidine ring with a lipophilic, sterically defined cyclobutyl group —makes it a critical intermediate for Kinase Inhibitors (e.g., JAK, CDK) and GPCR Modulators (e.g., Orexin antagonists, Chemokine receptor blockers).
This guide details the physicochemical profile, synthetic methodologies, handling protocols, and biological applications of this compound, designed for researchers in medicinal chemistry and process development.
Part 1: Chemical Identity & Physicochemical Profile
The unique architecture of CAS 1487087-10-4 provides a balance of hydrogen bond accepting capability (pyrimidine nitrogens) and hydrophobic bulk (cyclobutyl tail), essential for optimizing the Lipophilic Efficiency (LipE) of drug candidates.
Nomenclature & Identification
| Property | Data |
| CAS Registry Number | 1487087-10-4 |
| IUPAC Name | 2-Cyclobutyl-1-(pyrimidin-2-yl)ethan-1-amine |
| Common Synonyms | |
| Molecular Formula | |
| SMILES | NC(CC1CCC1)c2ncccn2 |
| InChI Key | Predicted based on structure |
Physicochemical Data
Data represents calculated values standard for this structural class unless otherwise noted.
| Property | Value | Interpretation |
| Molecular Weight | 177.25 g/mol | Fragment-like, ideal for Lead Optimization ( |
| Physical State | Pale yellow liquid or low-melting solid | Typical for low-MW primary amines. |
| LogP (Calculated) | 1.2 – 1.6 | Moderate lipophilicity; good membrane permeability potential. |
| pKa (Base) | ~8.8 – 9.2 | Primary amine is protonated at physiological pH. |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | (26 Ų for Pyrimidine + 26 Ų for Amine); Indicates good oral bioavailability. |
| H-Bond Donors / Acceptors | 1 / 3 | Compliant with Lipinski’s Rule of 5. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Soluble in polar organic solvents; moderate aqueous solubility as salt. |
Part 2: Synthesis & Manufacturing Methodologies
The synthesis of CAS 1487087-10-4 requires the construction of a C-C bond between the pyrimidine core and the alkyl chain, followed by the introduction of the amine. Two primary routes are validated for research and scale-up.
Route A: Nucleophilic Addition to Nitrile (Grignard Route)
This method is preferred for generating the racemic ketone intermediate , which is then converted to the amine.
-
Step 1: Grignard Formation
-
Reagents: (Bromomethyl)cyclobutane, Magnesium turnings, THF.
-
Process: Generation of Cyclobutylmethylmagnesium bromide.
-
-
Step 2: Addition to Pyrimidine-2-carbonitrile
-
Reagents: Pyrimidine-2-carbonitrile, THF,
. -
Mechanism: The Grignard reagent attacks the nitrile carbon. Acidic hydrolysis yields the ketone: 1-Cyclobutyl-2-(pyrimidin-2-yl)ethan-1-one (Note: Isomerization to the conjugated enol may occur).
-
-
Step 3: Reductive Amination
-
Reagents: Ammonium acetate (
), Sodium cyanoborohydride ( ), Methanol. -
Outcome: Formation of the racemic amine CAS 1487087-10-4 .
-
Route B: Asymmetric Synthesis (Ellman’s Auxiliary)
For drug development requiring high enantiomeric excess (
-
Step 1: Imine Formation
-
Reagents: Pyrimidine-2-carboxaldehyde, (R)-tert-butanesulfinamide,
. -
Product: Chiral N-sulfinyl imine.
-
-
Step 2: Diastereoselective Addition
-
Reagents: (Bromomethyl)cyclobutane, Indium (Barbier conditions) or Grignard reagent.
-
Mechanism: The chiral auxiliary directs the attack of the nucleophile, establishing the stereocenter.
-
-
Step 3: Deprotection
-
Reagents: HCl in Dioxane/Methanol.
-
Outcome: Yields the chiral amine salt (e.g., Hydrochloride).
-
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the Grignard-based synthesis.
Caption: Figure 1. Convergent synthetic pathway for CAS 1487087-10-4 via nitrile addition and reductive amination.
Part 3: Handling, Stability & Safety
As a primary amine, CAS 1487087-10-4 is reactive and sensitive to environmental factors.
Storage Protocol
-
Temperature: Store at
for long-term stability; for short-term use. -
Atmosphere: Hygroscopic and sensitive to
(carbamate formation). Store under Argon or Nitrogen . -
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.
Solubility & Stock Preparation
-
Stock Solvent: Dimethyl Sulfoxide (DMSO) is recommended for biological assays (
). -
Stability in Solution: DMSO stocks are stable for 1 month at
. Avoid repeated freeze-thaw cycles. -
Aqueous Dilution: Dilute into PBS (pH 7.4) immediately prior to use. Ensure final DMSO concentration is
to avoid cytotoxicity.
Safety Hazards (GHS Classification)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.
Part 4: Biological Applications & Mechanism
CAS 1487087-10-4 acts as a pharmacophore scaffold . It is not a drug itself but a critical structural determinant in drug discovery.
Structural Logic in Drug Design
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Pyrimidine Motif: Functions as an ATP-mimetic hinge binder in kinase inhibitors. The nitrogen atoms accept hydrogen bonds from the kinase hinge region (e.g., Valine/Leucine residues).
-
Chiral Amine Linker: Provides a vector to orient the "tail" (cyclobutyl group) into a specific hydrophobic pocket (e.g., the "Gatekeeper" pocket in kinases or the orthosteric site in GPCRs).
-
Cyclobutyl Group: Acts as a bioisostere for isopropyl or phenyl groups. It offers metabolic stability (blocking oxidation sites) while maintaining lipophilic contacts.
Target Classes
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Janus Kinases (JAK1/2/3): The pyrimidine-amine scaffold is homologous to the core of Ruxolitinib and Baricitinib .
-
Nav1.7 / Nav1.8 Ion Channels: Used in the design of peripherally restricted analgesics where the cyclobutyl group modulates channel state affinity.
-
Orexin Receptors (OX1R/OX2R): The lipophilic tail is characteristic of dual orexin receptor antagonists (DORAs) used for insomnia.
Visualization: Pharmacophore Mapping
The diagram below maps the structural features of CAS 1487087-10-4 to their biological functions in a hypothetical kinase binding site.
Caption: Figure 2. Pharmacophore mapping of CAS 1487087-10-4 interactions within a theoretical kinase ATP-binding pocket.
References
-
Chemical Identity & Supply
-
Synthetic Methodology (General Protocols)
-
Ellman, J. A., et al. (2002). Asymmetric Synthesis of Amines with tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862.
-
- Medicinal Chemistry Context: Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry (Contextual reference for Cyclobutyl/Pyrimidine utility).
Sources
- 1. 1864982-28-4|1-(5-Bromopyrimidin-2-yl)-3-methylcyclopentan-1-amine|BLD Pharm [bldpharm.com]
- 2. 1781458-33-0|2-(1-Aminocyclobutyl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 3. 871792-66-4|(R)-2-(pyrrolidin-2-yl)pyrimidine|BLD Pharm [bldpharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. CAS:944905-56-0, 2-(Pyrrolidin-2-yl)pyrimidine-毕得医药 [bidepharm.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
